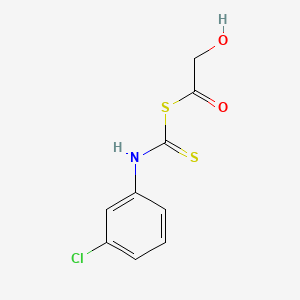![molecular formula C28H38O6 B14441173 (1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one CAS No. 75005-65-1](/img/structure/B14441173.png)
(1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a highly intricate ring system, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its octacyclic structure and the introduction of hydroxyl and methyl groups at specific positions. The synthetic route typically starts with simpler precursors that undergo a series of cyclization, oxidation, and reduction reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as flow chemistry and continuous synthesis to ensure high yield and purity. These methods allow for better control over reaction conditions and scalability, making the production process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other complex organic molecules with multiple chiral centers and intricate ring systems. Examples include:
Steroids: Compounds with a similar polycyclic structure.
Terpenes: Organic compounds with multiple rings and chiral centers.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structure, which confer specific chemical and biological properties. This makes it a valuable subject of study for understanding complex molecular interactions and developing new applications.
Eigenschaften
CAS-Nummer |
75005-65-1 |
|---|---|
Molekularformel |
C28H38O6 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
(1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-13-17-12-25(3)27(5,34-25)23(32-17)31-16-11-15-19-14(8-10-24(15,2)20(13)16)26(4)18(29)7-6-9-28(26,30)22-21(19)33-22/h6-7,13-17,19-23,30H,8-12H2,1-5H3/t13-,14+,15+,16+,17-,19-,20+,21-,22-,23+,24+,25+,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
VSIKUEYYWYOECW-JKWOIBRDSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2C[C@]3([C@](O3)([C@H](O2)O[C@@H]4[C@H]1[C@]5(CC[C@H]6[C@H]([C@@H]5C4)[C@@H]7[C@@H](O7)[C@@]8([C@@]6(C(=O)C=CC8)C)O)C)C)C |
Kanonische SMILES |
CC1C2CC3(C(O3)(C(O2)OC4C1C5(CCC6C(C5C4)C7C(O7)C8(C6(C(=O)C=CC8)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


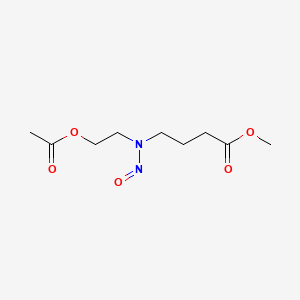
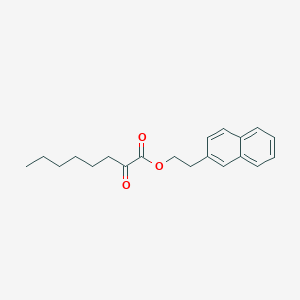

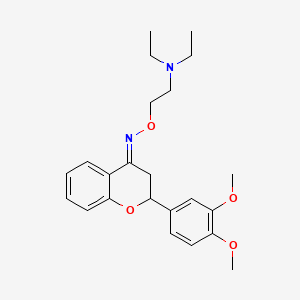
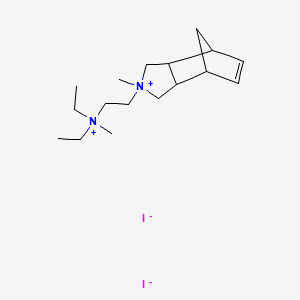
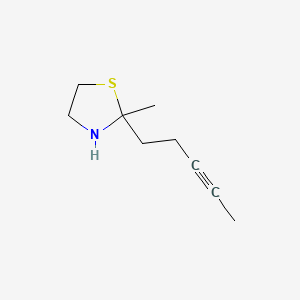
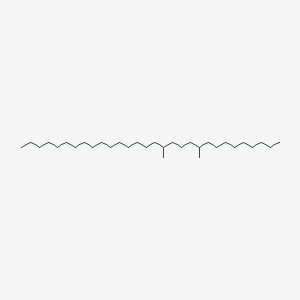

![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
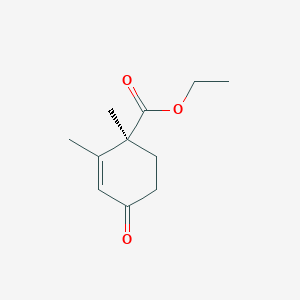
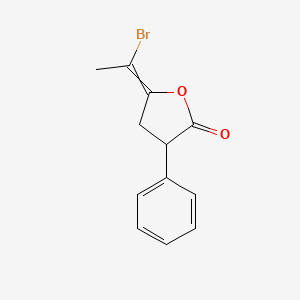
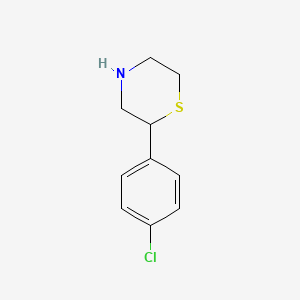
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
